molecular formula C16H26O3 B14358950 Ethyl 4-(6-oxocyclodecyl)but-2-enoate CAS No. 92241-49-1

Ethyl 4-(6-oxocyclodecyl)but-2-enoate

Cat. No.: B14358950
CAS No.: 92241-49-1
M. Wt: 266.38 g/mol
InChI Key: GMKMDHOVAYFWFE-UHFFFAOYSA-N
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Description

Ethyl 4-(6-oxocyclodecyl)but-2-enoate is an organic compound characterized by its unique structure, which includes a cyclodecyl ring with a ketone group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(6-oxocyclodecyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide, which forms a new carbon-carbon bond . The enolate ion is generated by deprotonating a β-keto ester with a strong base such as sodium ethoxide in ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(6-oxocyclodecyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(6-oxocyclodecyl)but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-oxocyclodecyl)but-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes .

Similar Compounds:

    Ethyl crotonate: Similar in structure but lacks the cyclodecyl ring.

    Methyl butyrate: Another ester with a simpler structure.

    Ethyl acetate: A common ester used as a solvent.

Uniqueness: this compound is unique due to its cyclodecyl ring and the presence of both ester and ketone functional groups. This combination of features makes it a versatile compound in organic synthesis and research applications .

Properties

92241-49-1

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

ethyl 4-(6-oxocyclodecyl)but-2-enoate

InChI

InChI=1S/C16H26O3/c1-2-19-16(18)13-7-10-14-8-3-5-11-15(17)12-6-4-9-14/h7,13-14H,2-6,8-12H2,1H3

InChI Key

GMKMDHOVAYFWFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1CCCCC(=O)CCCC1

Origin of Product

United States

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